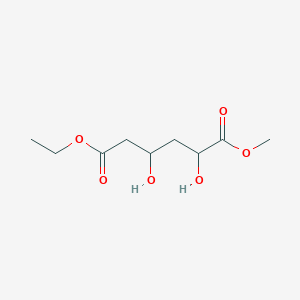

1-Methyl 6-ethyl 2,4-dihydroxyadipate

Description

1-Methyl 6-ethyl 2,4-dihydroxyadipate is a diester derivative of adipic acid, featuring hydroxyl groups at the 2- and 4-positions and methyl/ethyl ester substituents at the 1- and 6-positions, respectively. Synthesized via a multi-step process involving sodium borohydride reduction and column chromatography (hexane:acetone = 5:1), the compound is isolated with a yield of 69% (6.9 mmol from 10 mmol starting material) . Its structural confirmation relies on ¹H-NMR data (e.g., δ = 3.80 ppm for the methyl ester and δ = 1.46 ppm for tert-butyl groups in analogs) and elemental analysis . The compound is a key intermediate in synthesizing HMG-CoA reductase inhibitors, which are critical for cholesterol management .

Properties

Molecular Formula |

C9H16O6 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

6-O-ethyl 1-O-methyl 2,4-dihydroxyhexanedioate |

InChI |

InChI=1S/C9H16O6/c1-3-15-8(12)5-6(10)4-7(11)9(13)14-2/h6-7,10-11H,3-5H2,1-2H3 |

InChI Key |

BCUMGHODVPWGOW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(CC(C(=O)OC)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

1-Methyl 6-tert-Butyl 2,4-Dihydroxyadipate

- Structure : Replaces the ethyl group at position 6 with a tert-butyl moiety.

- Synthesis : Achieved via sodium methoxide-mediated reactions, yielding 74.3% (14.9 mmol from 20.1 mmol starting material) .

- Analytical Data : ¹H-NMR shows a distinct tert-butyl singlet (δ = 1.46 ppm). Elemental analysis (C: 53.29%, H: 8.10%) aligns closely with theoretical values (C: 53.21%, H: 8.12%) .

1-Ethyl 6-tert-Butyl 2-Hydroxy-4-Oxoadipate

- Structure : Features a ketone at position 4 instead of a hydroxyl group.

- Synthesis : Produced via sodium methoxide catalysis under argon, yielding 89.6% (14.02 g from 53.85 mmol) .

- Reactivity : The 4-oxo group increases electrophilicity, making it more reactive in subsequent reduction or nucleophilic addition steps compared to dihydroxy derivatives .

Comparison with Other Adipate Esters

Di-(2-Ethylhexyl) Adipate (CAS 103-23-1)

- Structure : Branched 2-ethylhexyl ester groups replace methyl/ethyl groups.

- Applications : Widely used as a plasticizer due to its high molecular weight (370.5 g/mol) and low volatility .

- Physical Properties : Higher hydrophobicity compared to 1-methyl 6-ethyl 2,4-dihydroxyadipate, making it suitable for polymer stabilization .

Key Data Tables

Table 2: Functional Group Impact on Properties

Research Implications

The structural versatility of adipate derivatives allows tailored applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.